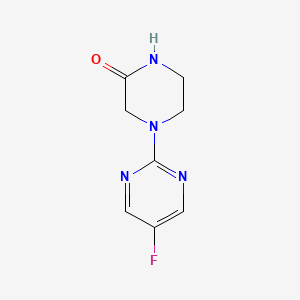

4-(5-Fluoropyrimidin-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKTUNMGPFTYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 5 Fluoropyrimidin 2 Yl Piperazin 2 One

Strategies for the Construction of the 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one Core

The assembly of the target compound relies on the efficient formation of its two key components: the piperazin-2-one (B30754) ring and the 5-fluoropyrimidine (B1206419) moiety, followed by their strategic coupling.

Synthesis of Key Intermediates for Piperazinone and Fluoropyrimidine Assembly

The construction of this compound necessitates the independent synthesis of its constituent heterocyclic precursors: piperazin-2-one and a reactive 5-fluoropyrimidine derivative.

Piperazin-2-one: This heterocyclic amide is a crucial building block. medchemexpress.com While numerous methods exist for the synthesis of substituted piperazin-2-ones, the parent compound can be prepared through various cyclization strategies, often starting from derivatives of ethylenediamine. acs.orgresearchgate.net These methods typically involve the reaction of a 1,2-diamine with a reagent that provides the two-carbon acyl unit needed to form the lactam ring. researchgate.net

2-Chloro-5-fluoropyrimidine (B20137): This is the most common electrophilic partner for coupling with piperazin-2-one. Its synthesis often begins with the commodity chemical 5-fluorouracil (B62378). tandfonline.com A common industrial route involves the chlorination of 5-fluorouracil using reagents like phosphoryl chloride or triphosgene (B27547) to yield 2,4-dichloro-5-fluoropyrimidine. google.com Subsequently, a selective reduction (dechlorination) at the more reactive 4-position is performed. stackexchange.com This selective dechlorination can be achieved using methods such as catalytic hydrogenation or, more commonly, with reducing metals like zinc powder in the presence of an acid like acetic acid. tandfonline.comchemicalbook.com This process provides the required 2-chloro-5-fluoropyrimidine intermediate in good yields on a large scale. tandfonline.com

The table below summarizes a typical reaction for the synthesis of a key pyrimidine (B1678525) intermediate.

| Reactant | Reagents | Solvent | Key Transformation | Product | Ref |

| 2,4-Dichloro-5-fluoropyrimidine | Zinc powder, Acetic Acid | Tetrahydrofuran (THF) | Selective dechlorination at C4 | 2-Chloro-5-fluoropyrimidine | tandfonline.com |

Nucleophilic Aromatic Substitution Reactions in Fluoropyrimidine Derivatization

The principal and most direct method for constructing the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comlibretexts.org This reaction involves the coupling of the piperazin-2-one nucleophile with an activated halopyrimidine, typically 2-chloro-5-fluoropyrimidine.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. libretexts.org The chlorine atom at the C2 position serves as a competent leaving group. The reaction is typically carried out in the presence of a base, such as potassium carbonate or a tertiary amine like triethylamine, to deprotonate the N1 nitrogen of piperazin-2-one, thereby increasing its nucleophilicity. nih.gov The resulting anion then attacks the C2 position of 2-chloro-5-fluoropyrimidine, displacing the chloride ion to form the desired C-N bond and yield the final product.

The general mechanism proceeds via an addition-elimination pathway, involving a temporary loss of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. libretexts.org Subsequent elimination of the chloride leaving group restores the aromaticity and yields the substituted product. youtube.comlibretexts.org

The reaction conditions for this key coupling step are outlined in the table below.

| Nucleophile | Electrophile | Base | Solvent | Reaction Type | Product | Ref |

| Piperazin-2-one | 2-Chloro-5-fluoropyrimidine | K₂CO₃ or Et₃N | Dimethylformamide (DMF) or Ethanol | Nucleophilic Aromatic Substitution (SNAr) | This compound | nih.gov |

Ring Closure Reactions for Piperazin-2-one Moiety Formation

An alternative synthetic strategy involves forming the piperazin-2-one ring as the final step of the synthesis. This approach begins by first coupling a linear precursor to the 5-fluoropyrimidine moiety, followed by an intramolecular cyclization to construct the six-membered lactam.

In this pathway, 2-chloro-5-fluoropyrimidine is first reacted with an acyclic diamine derivative, such as an N-(2-aminoethyl)glycine ester. The nucleophilic primary amine of this linear substrate displaces the chloride from the pyrimidine ring via an SNAr reaction. The resulting intermediate, now containing the 5-fluoropyrimidine group appended to a linear amino acid ester, is then subjected to conditions that promote intramolecular cyclization. Typically, heating this intermediate, sometimes with a mild base, facilitates the attack of the secondary amine onto the ester carbonyl. This intramolecular amidation reaction eliminates the alcohol (e.g., ethanol) and forms the piperazin-2-one ring, yielding the final product. This strategy offers flexibility in introducing substituents onto the piperazinone backbone before the ring-closing step. nih.gov

Functionalization and Analog Generation Approaches for this compound

Generating chemical diversity from the this compound scaffold is essential for structure-activity relationship (SAR) studies. Modifications can be targeted at either the piperazin-2-one ring or the 5-fluoropyrimidine moiety.

Substitutions on the Piperazin-2-one Ring

The piperazin-2-one ring offers several sites for functionalization. The secondary amine (N1-H) is a common site for introducing substituents via alkylation or acylation reactions. For instance, treatment with a base followed by an alkyl halide (e.g., chloroacetyl chloride) can install an N-acetyl group, which can serve as a handle for further elaboration. mdpi.com

Furthermore, synthetic strategies can be adapted to build a substituted piperazin-2-one ring from the outset, which is then coupled to the pyrimidine. Chiral pool techniques using amino acids as starting materials or asymmetric catalytic methods, such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, can provide enantiomerically enriched substituted piperazin-2-ones. researchgate.netdicp.ac.cn These pre-functionalized piperazinones can then be carried forward in the SNAr coupling reaction described in section 2.1.2 to yield analogs with substitution at various positions of the piperazinone ring.

The table below provides examples of reactions to functionalize the piperazinone moiety.

| Starting Material | Reagent | Reaction Type | Potential Product Moiety | Ref |

| N-H Piperazinone | Chloroacetyl chloride, Triethylamine | N-Acylation | N-1-substituted acetyl group | mdpi.com |

| Substituted Pyrazin-2-ol | H₂, Pd-catalyst | Asymmetric Hydrogenation | Chiral substituted piperazin-2-one | dicp.ac.cn |

Modifications of the 5-Fluoropyrimidine Moiety

While the fluorine atom at the C5 position is generally stable, modifications at other positions of the pyrimidine ring are synthetically challenging but possible. The electron-deficient nature of the 5-fluoropyrimidine ring makes it resistant to electrophilic aromatic substitution. However, further nucleophilic substitution reactions can be envisioned if other leaving groups are present on the ring. nih.gov

Modifications at the C5 position of pyrimidine nucleosides are a known strategy to enhance biological activity. researchgate.net While direct displacement of the fluorine on the this compound core is difficult, analogs can be synthesized by starting with differently substituted pyrimidines. For example, using a 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine (B183918) in the initial SNAr coupling step would yield a 4-(5-halopyrimidin-2-yl)piperazin-2-one analog. This halogen atom could then serve as a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of aryl, alkynyl, or amino substituents at the C5 position. researchgate.net This approach provides a powerful platform for extensively exploring the SAR of the pyrimidine portion of the molecule. mdpi.com

Exploration of Hybrid Structures and Conjugates

The scaffold of 4-(5-fluoropyrimidin-2-yl)piperazine serves as a versatile building block in the synthesis of complex hybrid molecules and conjugates. Researchers have explored its derivatization by linking it to a variety of other chemical moieties, aiming to create novel compounds. The chemical reactivity of the piperazine (B1678402) ring, particularly its secondary amine groups (if unsubstituted), allows for its incorporation into larger molecular frameworks through reactions such as nucleophilic substitution, acylation, and reductive amination.

The synthesis of these hybrids often involves multi-step processes where the core (fluoropyrimidin-2-yl)piperazine unit is first synthesized and then coupled with another pharmacologically relevant scaffold. For example, derivatives have been created by reacting the piperazine moiety with other heterocyclic systems. One common strategy involves the chloroacetylation of the piperazine nitrogen, followed by alkylation with a second heterocyclic unit, such as thiazolidinedione, to form a new hybrid molecule through an acetamide (B32628) bridge. mdpi.com

Another approach involves the direct coupling of the (fluoropyrimidin-2-yl)piperazine unit with other heterocyclic rings. This has been demonstrated in the synthesis of molecules where the piperazine links the fluoropyrimidine ring to moieties like thiazole, quinolinone, or even another pyrimidine ring. smolecule.comnih.govmdpi.com These syntheses often rely on nucleophilic substitution reactions, where a halogenated precursor of one heterocyclic system is reacted with the piperazine nitrogen of the other. mdpi.com Furthermore, "click chemistry" has been employed to attach 1,2,3-triazole motifs to the piperazine ring, showcasing a modern and efficient method for creating diverse molecular hybrids. nih.gov

The following table summarizes a selection of hybrid structures that have been developed based on the broader (pyrimidin-2-yl)piperazine framework, illustrating the chemical diversity that can be achieved.

Table 1: Examples of Synthesized Hybrid Structures Based on the (Pyrimidin-2-yl)piperazine Core

| Hybrid Moiety | Linkage Type | Synthetic Method |

|---|---|---|

| Thiazolidinedione | Acetamide Bridge | Chloroacetylation followed by alkylation |

| Thiazole | Direct N-C bond | Nucleophilic substitution |

| Quinolinone | Direct N-C bond | Nucleophilic substitution |

| 1,2,3-Triazole | Methylene linker | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) |

| Thiophene | Direct N-C bond | Nucleophilic substitution on a methylsulfanyl-pyrimidine intermediate |

Elucidation of Reaction Mechanisms and Kinetics

The primary chemical transformation involved in the synthesis of this compound and its derivatives is Nucleophilic Aromatic Substitution (SNAr). This reaction mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems, such as the 5-fluoropyrimidine ring. The presence of two electronegative nitrogen atoms in the pyrimidine ring, combined with the electron-withdrawing effect of the fluorine atom, renders the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles like the piperazin-2-one nitrogen. ossila.com

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. youtube.com

Addition Step: The nucleophile (piperazin-2-one) attacks the electron-deficient carbon atom (C2) of the 2-chloro-5-fluoropyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

Elimination Step: The aromaticity is restored as the leaving group (in this case, a chloride ion) is expelled from the complex, yielding the final substituted product.

Substrate: The electronic properties of the pyrimidine ring are crucial. More electron-withdrawing groups on the ring accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate.

Nucleophile: The nucleophilicity of the attacking amine influences the rate of the initial addition step.

Leaving Group: The ability of the leaving group to depart affects the second step. While fluoride (B91410) is often a better leaving group than chloride in SNAr reactions where the first step is rate-determining (the "element effect"), this is not always the case. nih.gov

Solvent and Base: The reaction conditions, including the choice of solvent and the presence of a base to neutralize the generated acid (e.g., HCl), can significantly impact reaction rates and yields. rsc.org

While specific kinetic studies for the reaction of piperazin-2-one with 2-chloro-5-fluoropyrimidine are not widely published, data from analogous systems provide insight into the reaction kinetics. For instance, studies on the reaction of substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) show that the reactions are first-order in the substrate and second-order in piperidine. nih.gov This suggests a mechanism where a second molecule of the amine acts as a base to assist in the deprotonation of the addition intermediate, which can be the rate-determining step. nih.gov Negative entropies of activation are typically observed, consistent with an associative mechanism where multiple species combine in the transition state. nih.gov

Table 2: Illustrative Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25.0 °C

| Substrate (Leaving Group) | Third-Order Rate Constant (k_pip), M⁻²s⁻¹ | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-Fluoro | 1.1 x 10⁻³ | 15.1 | -19 |

| 2-Chloro | 1.3 x 10⁻³ | 15.6 | -16 |

| 2-Bromo | 1.3 x 10⁻³ | 15.1 | -18 |

| 2-Iodo | 1.3 x 10⁻³ | 15.5 | -16 |

Data adapted from a study on a related, but not identical, chemical system for illustrative purposes. nih.gov

This data highlights that for pyridinium (B92312) systems, the halide leaving group ability does not follow the typical "element effect" (F > Cl ≈ Br > I), suggesting that the nucleophilic addition step is not solely rate-controlling. nih.gov Instead, a mechanism involving rate-determining deprotonation of the intermediate is proposed. nih.gov Similar mechanistic complexities could be relevant for the synthesis of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles of 4 5 Fluoropyrimidin 2 Yl Piperazin 2 One Derivatives

Positional and Substituent Effects on Biological Activity

Influence of the 5-Fluoropyrimidine (B1206419) Motif

The 5-fluoropyrimidine ring is a crucial pharmacophore in a multitude of biologically active compounds. nih.gov Its presence is often associated with significant interactions with biological targets. The fluorine atom at the 5-position can modulate the electronic properties of the pyrimidine (B1678525) ring, enhancing its ability to form key interactions, such as hydrogen bonds and halogen bonds, with target proteins. nih.gov The introduction of various substituents on the pyrimidine ring has been shown to significantly impact the biological activities of related heterocyclic compounds. researchgate.net For instance, in a series of pyrimidine derivatives, the nature of the substituent at the 4-position was found to be a key determinant of their antimicrobial activity. nih.gov

Modulation of the Piperazin-2-one (B30754) Scaffold

The piperazin-2-one scaffold is a versatile heterocyclic ring system that is considered a "privileged structure" in drug discovery due to its frequent appearance in a wide array of bioactive molecules. nih.govtandfonline.comnih.gov This scaffold offers multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. tandfonline.comnih.gov The nitrogen atoms within the piperazine (B1678402) ring can be substituted to modulate properties like solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for drug-target interactions and pharmacokinetic profiles. nih.govresearchgate.net

The conformational flexibility of the piperazine ring can also be constrained by introducing it into more complex polycyclic structures, which can lead to improved target affinity and selectivity. tandfonline.com Structure-activity relationship studies on various piperazine-containing compounds have consistently demonstrated that modifications to this scaffold directly impact their pharmacological effects. nih.gov For example, substitutions on the piperazine ring have been shown to significantly alter the anticancer and antibacterial potential of pyrazoline-piperazine conjugates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel derivatives and guiding the design of more potent molecules. mdpi.com

For piperazine derivatives, QSAR studies have successfully identified key molecular descriptors that correlate with their biological inhibitory activity. mdpi.com These descriptors can include electronic properties (like the energy of the lowest unoccupied molecular orbital), steric factors (such as molar refractivity), and physicochemical properties (like aqueous solubility and polar surface area). mdpi.com By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov

Rational Design Strategies for Optimizing Target Affinity and Selectivity

The development of potent and selective drug candidates hinges on the application of rational design strategies. These approaches leverage a deep understanding of the molecular interactions between a ligand and its biological target to guide the design of new molecules with improved properties. nih.govresearchgate.net

Ligand-Target Interaction Analysis

A cornerstone of rational drug design is the detailed analysis of ligand-target interactions. Techniques such as molecular docking and molecular dynamics simulations provide invaluable insights into how a compound binds to its target protein at an atomic level. unipa.it These computational methods can identify key amino acid residues involved in binding and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. unipa.itnih.gov

For example, in the study of certain piperazine derivatives, molecular docking revealed that the piperazine moiety itself may not form significant stable interactions with the target, but rather serves as a scaffold to correctly orient other crucial pharmacophoric groups. polyu.edu.hk Understanding these binding modes allows for the strategic placement of functional groups to enhance affinity and selectivity.

Pharmacophore Elucidation

Pharmacophore modeling is another powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. nih.gov

For derivatives of 1-(2-pyrimidinyl)piperazine, pharmacophore models have been developed to define the key features required for their sedative-hypnotic activity. nih.gov These models can then be used as templates to design new molecules that fit the pharmacophoric requirements, increasing the likelihood of discovering compounds with the desired biological activity. pharmacophorejournal.com By comparing the pharmacophores of different classes of compounds, researchers can also identify unique features that may contribute to selectivity for a particular target. nih.gov

Preclinical Pharmacological Evaluation of 4 5 Fluoropyrimidin 2 Yl Piperazin 2 One Analogues

In Vitro Biological Activity Assessment

Cell-Based Assays for Anticancer Potential (e.g., Growth Inhibition)

The antiproliferative activity of pyrimidine (B1678525) and piperazine-containing analogues has been extensively evaluated against various human cancer cell lines using cell-based assays, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability.

Hybrid compounds incorporating pharmacophores like 4-piperazinyl-quinoline-isatin have demonstrated cytotoxicity against human breast cancer cell lines, including MDA-MB468 and MCF7, with IC50 values ranging from 10.34 to 66.78 μM. Similarly, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives showed potent cytotoxic activity against the T-47D breast cancer cell line, with five of the tested compounds exhibiting greater potency than the reference drug Staurosporine. The most active dihalogenated derivative in this series recorded an IC50 value of 2.73 µM.

Furthermore, chalcone-piperazine hybrids have shown inhibitory activity against the A549 lung cancer cell line, with one compound achieving an IC50 of 5.24 μM. In other studies, piperazine-substituted pyranopyridines demonstrated notable activity against the DU145 prostate cancer cell line, with the most prominent compound, DO11-46, having an IC50 of 0.5 μM. The anticancer potential is not limited to specific cancer types; for instance, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent activity against the UO-31 renal cell carcinoma cell line.

| Compound Class | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 4-Piperazinyl-quinoline-isatin hybrid | MCF7 (Breast) | Cytotoxicity | IC50 | 10.34–66.78 µM | |

| Dihalogenated 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | T-47D (Breast) | Cytotoxicity | IC50 | 2.73 µM | |

| Chalcone-piperazine hybrid (7c) | A549 (Lung) | Antiproliferative | IC50 | 5.24 µM | |

| Piperazine-substituted pyranopyridine (DO11-49) | A549 (Lung) | Antiproliferative | IC50 | 2.0 µM | |

| Piperazine-substituted pyranopyridine (DO11-46) | DU145 (Prostate) | Antiproliferative | IC50 | 0.5 µM | |

| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (8c) | UO-31 (Renal) | Growth Inhibition | Growth % | -7% | |

| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (8g) | UO-31 (Renal) | Growth Inhibition | Growth % | -19% |

Antimicrobial Efficacy in Microbial Cultures

Analogues incorporating piperazine and pyrimidine moieties have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. The in vitro efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives featuring a pyrimidine-substituted piperazine ring exhibited moderate to good antibacterial activity exclusively against Gram-positive bacteria, with MIC values ranging from 2 to 32 µg/mL. Notably, one compound from this series, 7j, demonstrated an inhibitory effect eight times stronger than the antibiotic linezolid, with an MIC value of 0.25 µg/mL.

Preclinical Pharmacokinetic (PK) Characterization

The preclinical pharmacokinetic evaluation of drug candidates is a critical step in drug discovery, aiming to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This characterization helps in predicting the compound's behavior in humans, including its efficacy and potential for drug-drug interactions. For analogues of 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one, such as the hypnotic agent Lorediplon, these studies are fundamental to establishing a profile of the drug's disposition.

In Vitro Metabolic Stability and Drug Interaction Potential

In vitro metabolic stability assays are foundational to early drug development, providing an initial assessment of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. These tests typically utilize liver-derived preparations, such as microsomes or hepatocytes, from various species, including humans, to predict a drug's half-life and clearance in the body.

Metabolic Stability Assessment

The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize a drug. This is often measured by incubating the compound with liver microsomes, which are rich in Cytochrome P450 (CYP) enzymes, and monitoring the rate of its disappearance over time. The results are typically expressed as the in vitro half-life (t½). Compounds that are rapidly metabolized (low t½, high CLint) may have poor bioavailability and a short duration of action in vivo, whereas compounds with very slow metabolism may accumulate and lead to toxicity. For analogues of this compound, a moderate stability profile is often desirable for a central nervous system (CNS) agent to ensure sufficient duration of effect without causing next-day residual effects.

Drug Interaction Potential: CYP Inhibition

A crucial aspect of preclinical safety assessment is evaluating a compound's potential to cause drug-drug interactions (DDIs). This is often assessed by measuring the compound's ability to inhibit specific CYP450 enzymes. Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity. The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug candidate required to reduce the activity of a specific CYP enzyme by 50%. Lower IC50 values indicate a higher potential for clinically significant drug interactions.

While specific in vitro metabolic stability and CYP inhibition data for this compound analogues are not publicly available, the table below illustrates the typical format for presenting such findings.

| Parameter | Species | System | Value |

|---|---|---|---|

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Human | Liver Microsomes | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | |

| In Vitro Half-Life (t½) (min) | Human | Liver Microsomes | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | |

| CYP Inhibition (IC50) (µM) | Human (CYP1A2) | Liver Microsomes | Data Not Available |

| Human (CYP2C9) | Liver Microsomes | Data Not Available | |

| Human (CYP2C19) | Liver Microsomes | Data Not Available | |

| Human (CYP2D6) | Liver Microsomes | Data Not Available | |

| Human (CYP3A4) | Liver Microsomes | Data Not Available |

In Vivo Disposition in Animal Species (e.g., Absorption, Distribution, Metabolism, Excretion)

Following in vitro screening, promising candidates undergo in vivo pharmacokinetic studies in animal models, commonly rodents (rats, mice) and non-rodents (dogs, monkeys), to understand the complete ADME profile in a living system. These studies are essential for extrapolating pharmacokinetic parameters to humans and for designing toxicology studies.

Absorption and Distribution

After administration (e.g., oral or intravenous), the rate and extent of drug absorption are determined. For orally administered drugs, bioavailability (F) is a key parameter, representing the fraction of the dose that reaches systemic circulation. Lorediplon, an analogue in this class, is known to be orally available and rapidly absorbed. researchgate.net Distribution studies, often using radiolabeled compounds, reveal how the drug partitions into various tissues and organs throughout the body.

Metabolism and Excretion

Metabolism studies identify the major metabolic pathways and the chemical structures of the resulting metabolites. This is critical, as metabolites may be active, inactive, or toxic. The primary routes of excretion for the parent drug and its metabolites, typically via urine and feces, are also quantified to create a complete picture of the drug's clearance from the body.

Specific preclinical in vivo pharmacokinetic parameters for this compound analogues in common animal models have not been disclosed in public literature. The table below serves as a representative example of how such data would be presented.

| Parameter | Rat | Dog |

|---|---|---|

| Tmax (h) | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | Data Not Available |

| Half-Life (t½) (h) | Data Not Available | Data Not Available |

| Clearance (CL/F) (mL/min/kg) | Data Not Available | Data Not Available |

| Volume of Distribution (Vz/F) (L/kg) | Data Not Available | Data Not Available |

| Oral Bioavailability (F) (%) | Data Not Available | Data Not Available |

Brain Penetration and Compartmental Distribution

For CNS-active drugs such as the analogues of this compound, the ability to cross the blood-brain barrier (BBB) is paramount to their therapeutic effect. The extent of brain penetration is a key factor in determining efficacy and potential CNS side effects.

The most relevant metric for quantifying brain exposure is the unbound brain-to-plasma concentration ratio (Kp,uu). This parameter measures the equilibrium distribution of the pharmacologically active, unbound drug between the brain interstitial fluid and plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion without significant involvement of transporters. A value greater than 1 indicates active influx into the brain, while a value less than 1 suggests that the drug is actively removed from the brain by efflux transporters, such as P-glycoprotein (P-gp). Optimizing compounds to achieve an adequate Kp,uu is a major goal in CNS drug discovery to ensure that sufficient concentrations reach the target site of action.

Quantitative brain penetration data for specific this compound analogues are not available in the public domain. The following table provides an example of how such data is typically reported.

| Parameter | Species | Value |

|---|---|---|

| Total Brain-to-Plasma Ratio (Kp) | Rat | Data Not Available |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat | Data Not Available |

| Fraction Unbound in Brain (fu,brain) | Rat | Data Not Available |

| Fraction Unbound in Plasma (fu,plasma) | Rat | Data Not Available |

Computational Chemistry and in Silico Modeling of 4 5 Fluoropyrimidin 2 Yl Piperazin 2 One and Its Derivatives

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one, interacts with the binding site of a target protein.

Research on compounds with similar structural motifs, such as piperazine (B1678402) and pyrimidine (B1678525) derivatives, has demonstrated the utility of molecular docking in elucidating binding modes. For instance, docking studies on pyrimidine derivatives have helped in understanding their interactions with the p65 subunit of NF-κB, a key target in breast cancer. mdpi.com These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

In a hypothetical docking study of this compound with a target kinase, the fluoropyrimidine ring could act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The piperazin-2-one (B30754) moiety could then position substituents to interact with other key residues in the active site. The specific interactions would be highly dependent on the topology and amino acid composition of the binding pocket. The results of such a docking study could be summarized as follows:

| Interacting Residue | Interaction Type | Distance (Å) |

| Cys88 | Hydrogen Bond | 2.1 |

| Gly89 | Hydrogen Bond | 2.5 |

| Val96 | Hydrophobic | 3.8 |

| Leu141 | Hydrophobic | 4.2 |

| Asp152 | Ionic Bond | 3.1 |

This table represents a hypothetical molecular docking result for this compound to illustrate the type of data generated.

Molecular docking studies on related phenylpiperazine derivatives of 1,2-benzothiazine have been performed to understand their anticancer activity, showing interactions with the DNA-Topo II complex. mdpi.com Similarly, docking has been used to study pyrazoline-conjugated pyrrole (B145914) derivatives, revealing binding affinities comparable to known drugs like sunitinib. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the ligand and protein over time. MD simulations can be used to assess the stability of the docked pose and to explore the flexibility of the ligand within the binding site.

For this compound, an MD simulation could reveal how the piperazin-2-one ring adopts different conformations, such as chair, boat, or twist-boat, and how these conformations influence the interactions with the target protein. The simulation would also show the dynamic behavior of the fluoropyrimidine ring and its ability to maintain key hydrogen bonds.

A typical MD simulation study on a ligand-protein complex would analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation time. These analyses provide insights into the stability and flexibility of the system. For example, a stable binding mode would be characterized by a low and stable RMSD for the ligand.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2 |

| 20 | 1.5 | 1.8 | 3 |

| 30 | 1.4 | 1.7 | 3 |

| 40 | 1.6 | 1.9 | 2 |

| 50 | 1.5 | 1.8 | 3 |

This table represents a hypothetical molecular dynamics simulation result for this compound to illustrate the type of data generated.

Studies on related piperazine derivatives have employed MD simulations to confirm the stability of docking poses and to understand the dynamic nature of the interactions. nih.govmdpi.com

ADME Prediction and Pharmacophore Modeling

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the drug-likeness of a compound. In silico tools are widely used to predict these properties early in the drug discovery process. For this compound, ADME prediction software can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Several online tools and software packages, such as SwissADME and ADMETlab, are available for these predictions. jneonatalsurg.com These tools often assess compliance with Lipinski's rule of five, which provides a guideline for drug-likeness. nih.gov

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeant | No |

This table represents a hypothetical ADME prediction for this compound to illustrate the type of data generated.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. A pharmacophore model for a series of pyrimidinylpiperazinone derivatives could include features like a hydrogen bond acceptor (the fluorine atom), a hydrogen bond donor (the NH group of the piperazinone), and a hydrophobic region. This model can then be used to screen virtual libraries for new compounds with similar activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model.

A hypothetical QSAR equation might look like this:

pIC50 = 0.5 * LogP - 0.2 * Molecular Weight + 1.2 * (Number of H-bond donors) + 3.5

This equation would suggest that increasing the lipophilicity (LogP) and the number of hydrogen bond donors, while decreasing the molecular weight, could lead to more potent compounds. QSAR studies on pyrazine (B50134) derivatives have successfully generated models with good statistical values, aiding in the identification of potential inhibitors of targets like PIM-1 kinase. researchgate.net

Future Research Directions and Emerging Opportunities for 4 5 Fluoropyrimidin 2 Yl Piperazin 2 One Research

Identification of Novel Therapeutic Niches

The exploration of new therapeutic applications for 4-(5-fluoropyrimidin-2-yl)piperazin-2-one and its derivatives is a paramount objective for future research endeavors. The inherent versatility of the fluoropyrimidine and piperazinone scaffolds suggests a broad spectrum of biological activities that are yet to be fully elucidated. A systematic and comprehensive screening approach against a diverse panel of molecular targets is warranted to uncover previously unrecognized therapeutic potentials.

High-throughput screening (HTS) campaigns, leveraging extensive libraries of this compound analogs, can be instrumental in identifying novel protein-ligand interactions. These campaigns should encompass a wide array of target classes, including but not limited to, kinases, proteases, G-protein coupled receptors (GPCRs), and epigenetic modulators. The integration of advanced screening technologies, such as DNA-encoded library technology (DELT), can facilitate the rapid and efficient interrogation of vast chemical spaces, thereby accelerating the discovery of novel bioactive compounds.

Furthermore, a more targeted approach, guided by computational modeling and in silico screening, can be employed to prioritize specific therapeutic areas. For instance, the structural motifs present in this compound bear resemblance to those found in known inhibitors of various signaling pathways implicated in oncology, neurodegenerative disorders, and infectious diseases. Molecular docking and virtual screening studies can be utilized to predict the binding affinity of this scaffold to a range of therapeutically relevant targets, thus providing a rational basis for subsequent experimental validation.

A particularly promising area of investigation lies in the realm of personalized medicine. As our understanding of the genetic and molecular underpinnings of diseases continues to expand, so too does the opportunity to develop targeted therapies for specific patient populations. Future research should focus on identifying predictive biomarkers that can help to stratify patients who are most likely to respond to treatment with this compound-based agents. This could involve the use of genomic, proteomic, and metabolomic profiling to identify molecular signatures associated with drug sensitivity.

Development of Advanced Synthesis and Optimization Methodologies

The efficient and scalable synthesis of this compound and its analogs is a critical prerequisite for the successful translation of this scaffold from the laboratory to the clinic. While established synthetic routes provide a solid foundation, there is a continuous need for the development of more innovative and sustainable methodologies. The principles of green chemistry, which emphasize the use of environmentally benign reagents and solvents, should be at the forefront of these efforts.

In addition to the development of new synthetic routes, there is also a need for the optimization of existing methodologies. This can involve the use of high-throughput experimentation (HTE) to rapidly screen a wide range of reaction conditions, including catalysts, solvents, and temperatures. The data generated from these experiments can be used to develop robust and scalable processes that are suitable for large-scale production.

Integration of Multi-Omics and Systems Biology Approaches

A deeper understanding of the mechanism of action of this compound and its analogs is essential for the rational design of next-generation therapies. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive and unbiased view of the cellular response to these compounds. By simultaneously measuring changes across multiple molecular layers, researchers can identify the key signaling pathways and biological processes that are modulated by this class of molecules.

For example, transcriptomic profiling using techniques such as RNA sequencing (RNA-seq) can be used to identify genes that are differentially expressed in response to treatment with this compound. This information can provide valuable insights into the downstream effects of the compound and may help to identify potential biomarkers of drug response. Similarly, proteomic approaches, such as mass spectrometry-based proteomics, can be used to identify changes in protein expression and post-translational modifications, which can further elucidate the mechanism of action.

The data generated from these multi-omics experiments can be integrated into a systems biology framework to construct comprehensive models of the cellular response to this compound. These models can be used to simulate the effects of the compound on cellular networks and to predict the efficacy of different treatment strategies. Furthermore, by comparing the molecular profiles of sensitive and resistant cell lines, researchers can identify potential mechanisms of drug resistance and develop strategies to overcome them.

The application of chemoproteomics, which involves the use of chemical probes to identify the direct protein targets of a small molecule, is another powerful tool for elucidating the mechanism of action. By designing and synthesizing tagged derivatives of this compound, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. This approach can provide direct evidence of target engagement and can help to validate the findings from in silico and in vitro studies.

Addressing Translational Challenges in Preclinical Development

The successful translation of a promising lead compound from the laboratory to the clinic is a complex and multifaceted process that is fraught with challenges. A significant proportion of drug candidates fail during preclinical development due to issues related to pharmacokinetics, toxicity, and efficacy. A proactive and strategic approach is therefore required to identify and mitigate these risks at an early stage.

A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is a critical first step. This should include in vitro assays to assess parameters such as metabolic stability, plasma protein binding, and permeability, as well as in vivo studies in relevant animal models. The data generated from these studies can be used to develop pharmacokinetic models that can predict the human dose and dosing regimen.

The potential for off-target toxicity is another major concern in preclinical development. A comprehensive safety pharmacology and toxicology program should be implemented to evaluate the effects of this compound on major organ systems, including the cardiovascular, respiratory, and central nervous systems. The use of in vitro and in silico models can help to prioritize compounds for further development and to identify potential safety liabilities at an early stage.

The development of robust and predictive preclinical models of disease is also essential for evaluating the efficacy of this compound-based therapies. These models should accurately recapitulate the key features of the human disease and should be well-characterized in terms of their molecular and pathological features. The use of patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) can provide a more clinically relevant assessment of efficacy than traditional cell line-based models.

Design of Next-Generation Scaffolds with Improved Potency and Selectivity

The continuous evolution of medicinal chemistry is driven by the quest for compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The this compound scaffold provides a versatile platform for the design of next-generation therapies with superior properties. A systematic and iterative process of structure-activity relationship (SAR) and structure-property relationship (SPR) studies is essential for optimizing the lead compounds.

The strategic modification of the piperazinone and fluoropyrimidine cores can be used to fine-tune the biological activity and physicochemical properties of the molecule. For example, the introduction of different substituents at various positions on the rings can modulate the binding affinity for the target protein and can also influence the ADME properties. The use of computational modeling and molecular dynamics simulations can provide valuable insights into the key interactions between the ligand and the protein, and can guide the design of new analogs with improved potency.

The development of selective inhibitors is a major goal in modern drug discovery, as it can help to minimize off-target effects and improve the therapeutic index. The design of next-generation scaffolds should therefore focus on enhancing the selectivity for the desired target over other closely related proteins. This can be achieved through a variety of strategies, including the exploitation of subtle differences in the binding pockets of the target and off-target proteins, and the use of allosteric inhibitors that bind to a site other than the active site.

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with Sigma1’s hydrophobic pocket) .

- ADMET prediction : SwissADME calculates logP (~1.5–2.5), BBB permeability (CNS MPO score >4), and CYP inhibition risk .

- MD simulations : GROMACS assesses conformational stability of the fluoropyrimidine-piperazinone scaffold in aqueous environments .

How do researchers resolve contradictions in reported biological activities of fluoropyrimidine-piperazinone analogs?

Advanced

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .

- Enantiomeric purity : Chiral HPLC separates R/S isomers, which may exhibit 10–100x differences in potency .

- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that contribute to off-target effects .

What are the challenges in scaling up fluoropyrimidine-piperazinone synthesis for preclinical studies?

Q. Advanced

- Safety : Fluorinated intermediates (e.g., 5-fluoropyrimidin-2-yl chloride) require handling in fume hoods due to toxicity .

- Cost : Fluorine sources (e.g., Selectfluor®) contribute to >60% of material costs; microwave-assisted synthesis reduces reagent use by 30% .

- Purification : Continuous-flow chromatography (e.g., SMB technology) improves throughput for gram-scale batches .

How can structural modifications enhance the metabolic stability of this compound?

Q. Advanced

- Piperazinone ring : Replace labile N-H with N-Me or N-CF₃ groups to block oxidative dealkylation .

- Fluoropyrimidine : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C4 to reduce CYP3A4-mediated degradation .

- Prodrugs : Phosphonate ester derivatives improve oral bioavailability (e.g., 2.5x AUC increase in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.